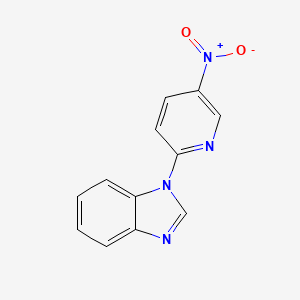

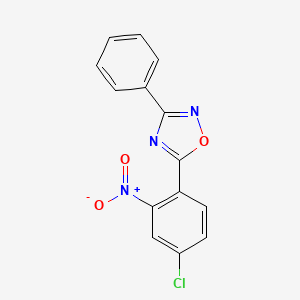

1-(5-nitro-2-pyridinyl)-1H-benzimidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzimidazole derivatives, including those substituted with nitro groups on the pyridinyl moiety, are of significant interest due to their wide range of biological and chemical properties. These compounds, such as 1-(5-nitro-2-pyridinyl)-1H-benzimidazole, are crucial in the development of materials with potential applications in medicinal chemistry, material science, and organic synthesis.

Synthesis Analysis

The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under various conditions. For nitro-substituted pyridinyl benzimidazoles, specific synthetic pathways may involve nucleophilic substitution reactions, where a nitro-substituted pyridine moiety is introduced into the benzimidazole framework through strategic functional group transformations and coupling reactions. Techniques such as microwave-assisted synthesis have been employed to improve the efficiency and yield of these processes (Hosamani et al., 2009).

Mechanism of Action

Target of Action

The compound 1-(5-Nitropyridin-2-yl)-1H-benzo[d]imidazole, also known as 1-(5-nitro-2-pyridinyl)-1H-benzimidazole, has been identified to have antimalarial properties . The primary targets of this compound are the Plasmodium falciparum strains, including the chloroquine-sensitive NF54 and multi-drug-resistant K1 . These strains are responsible for causing malaria, a significant cause of illness worldwide .

Mode of Action

The compound interacts with its targets through a mechanism that is yet to be fully understood. It could be involved in other processes in the parasite’s digestive vacuole .

Biochemical Pathways

It is suggested that the compound could influence many cellular pathways necessary for the proper functioning of the plasmodium parasites . This includes processes within the parasite’s digestive vacuole .

Pharmacokinetics

It has been suggested that the compound’s intramolecular hydrogen bonding motif could influence properties such as water solubility, lipophilicity, membrane permeability, and protein binding affinity . These properties ultimately translate to enhanced biological activity and could impact the compound’s bioavailability .

Result of Action

The compound has shown nanomolar activity against the targeted Plasmodium falciparum strains . This suggests that the compound could effectively inhibit the growth of these parasites, thereby mitigating the symptoms of malaria.

properties

IUPAC Name |

1-(5-nitropyridin-2-yl)benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N4O2/c17-16(18)9-5-6-12(13-7-9)15-8-14-10-3-1-2-4-11(10)15/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVYIACQXMUFTJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN2C3=NC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00968090 |

Source

|

| Record name | 1-(5-Nitropyridin-2-yl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00968090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-Nitropyridin-2-yl)-1H-benzo[d]imidazole | |

CAS RN |

5342-66-5 |

Source

|

| Record name | 1-(5-Nitropyridin-2-yl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00968090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-benzyl-N-[2-(4-morpholinyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5806955.png)

![N'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B5806957.png)

![2-[(5-tert-butyl-2-methylphenyl)thio]-6,8-dioxabicyclo[3.2.1]octan-4-one thiosemicarbazone](/img/structure/B5806964.png)

![N-(3,4-dimethylphenyl)-N'-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5807010.png)

![[5-(3-methylphenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B5807019.png)

![N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-2-phenyl-4-quinolinecarboxamide](/img/structure/B5807029.png)

![4-bromobenzaldehyde [4-(benzylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5807042.png)

methanone](/img/structure/B5807052.png)